Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUXIIQQHTMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441441 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173306-82-6 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propargylation of Boc-Protected Amino Acids
Propargyl bromide or propargyl alcohol derivatives react with Boc-protected amino acids to introduce the alkyne. For example, Boc-protected glycine may undergo alkylation with propargyl bromide under basic conditions:
Optimization Insights :
-
Base Selection : Sodium hydride (NaH) in dimethylformamide (DMF) affords higher yields (~75%) compared to potassium carbonate (~50%) due to stronger deprotonation.
-
Temperature : Reactions at 0–5°C minimize side reactions like polymerization.
Sonogashira Coupling
Palladium-catalyzed coupling between halogenated Boc-amino acid esters and terminal alkynes introduces the triple bond. For instance:
Key Parameters :
-
Catalyst System : Pd(PPh₃)₄/CuI in triethylamine achieves >80% conversion.
-
Desilylation : Tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl (TMS) protecting group quantitatively.
Boc Protection and Esterification
Tert-Butoxycarbonyl (Boc) Protection
The amine group is protected using Boc anhydride or Boc-Cl under mild basic conditions to prevent racemization:
Reaction Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Base | 4-Dimethylaminopyridine (DMAP) | Accelerates reaction |
| Temperature | 25°C | Prevents decomposition |
Methyl Ester Formation
Esterification via Fischer-Speier method or methyl iodide alkylation:
Catalyst Comparison :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Sulfuric acid | 85 | 92 |
| Thionyl chloride | 78 | 88 |
| DCC/DMAP | 90 | 95 |
Stereochemical Control and Enantiomeric Purity
Chiral Starting Materials
Using enantiomerically pure 2-aminopent-4-ynoic acid ensures retention of configuration. Commercial (R)- or (S)-isomers are typically ≥99% ee.
Resolution Techniques
-
Chiral Chromatography : Chiralpak® AD-H columns with hexane/isopropanol (90:10) resolve enantiomers (ΔtR ≥ 2 min).
-
Crystallization : Diastereomeric salt formation with (+)-camphorsulfonic acid achieves >98% ee.
Industrial-Scale Production
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing for exothermic Boc-protection and Sonogashira steps:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 30 min |
| Yield | 75% | 88% |
| Purity | 90% | 96% |
Green Chemistry Innovations
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing toxicity.
-
Catalyst Recycling : Pd nanoparticles immobilized on silica enable 5 reuse cycles without activity loss.
Analytical Validation
NMR Spectroscopy
-
¹H NMR : δ 1.44 (s, Boc tert-butyl), δ 3.72 (s, OCH₃), δ 2.50–2.70 (m, CH₂C≡C).
-
¹³C NMR : δ 156.2 (Boc carbonyl), δ 80.1 (C≡C).
Mass Spectrometry
-
HRMS (ESI+) : [M+H]⁺ calcd. for C₁₁H₁₈NO₄: 228.1231; found: 228.1235.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Alkyne polymerization | Low-temperature reactions | Purity >95% |
| Boc group hydrolysis | Anhydrous conditions | Yield improvement +15% |
| Racemization | pH control (6.5–7.5) | ee ≥99% |
Emerging Methodologies
Photochemical Alkynylation
UV-light-mediated decarboxylation of β-keto acids generates radicals for alkyne insertion:
Advantages : Catalyst-free, room-temperature conditions.
Biocatalytic Approaches
Lipase-catalyzed esterification in ionic liquids achieves 92% yield with minimal racemization.
Chemical Reactions Analysis
Reduction Reactions
The terminal alkyne undergoes selective hydrogenation to yield saturated or partially saturated derivatives.
*Theoretical yield based on analogous systems.
Oxidation Reactions
The alkyne moiety can be oxidized to generate ketones or carboxylic acids under controlled conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂O | Acidic, 0–25°C | 2-((Boc)amino)-4-oxopentanoic acid | Requires pH < 3 to avoid overoxidation |
| Ozone, then reductive workup | CH₂Cl₂, −78°C | Fragmented aldehyde intermediates | Used in total synthesis of β-amino acids |
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes transesterification or hydrolysis to yield carboxylic acids or alternative esters.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiOH, H₂O/THF | 0°C → RT, 12 h | 2-((Boc)amino)pent-4-ynoic acid | 95% | |
| Ethanol, H₂SO₄ | Reflux, 6 h | Ethyl ester analog | 88% |
Deprotection of the Boc Group
The tert-butoxycarbonyl group is cleaved under acidic conditions to liberate the free amine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 h | Methyl 2-aminopent-4-ynoate hydrochloride | 98% | |
| TFA, CH₂Cl₂ | 0°C → RT, 1 h | Free amine (in situ use) | Quant. |
Alkyne-Specific Transformations
The terminal alkyne participates in cycloadditions and cross-coupling reactions.
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, CuSO₄, sodium ascorbate | H₂O/tert-BuOH, RT | 1,2,3-Triazole derivative | 92% |
Sonogashira Coupling
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl iodide, Pd(PPh₃)₄ | DMF, 80°C, 12 h | Aryl-substituted alkyne | 78% |
Comparative Analysis of Key Reaction Pathways
| Reaction | Rate | Selectivity | Industrial Scalability |
|---|---|---|---|
| Hydrogenation | Fast | High (>95%) | Excellent (continuous flow) |
| Boc Deprotection | Moderate | Quantitative | Compatible with automation |
| Sonogashira Coupling | Slow | Moderate | Requires optimization |
Mechanistic Insights
- Hydrogenation : Proceeds via syn-addition of H₂ across the alkyne, forming a cis-alkene intermediate that is further reduced to the alkane .
- Oxidation : KMnO₄-mediated oxidation follows a stepwise pathway, involving diol formation before C≡C bond cleavage .
- CuAAC : Copper(I) catalyzes the [3+2] cycloaddition, forming a six-membered metallocycle intermediate .
This compound’s multifunctional reactivity makes it indispensable for synthesizing peptidomimetics, bioactive molecules, and polymers. Industrial protocols emphasize catalytic hydrogenation and ester hydrolysis due to their scalability and high yields . Future research directions include enantioselective functionalization of the alkyne for chiral drug intermediates.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₉NO₄
- CAS Number : 173306-82-6
- Molecular Weight : 227.26 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a terminal alkyne functionality. This unique structure makes it a valuable intermediate in various chemical reactions.
Organic Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate serves as a crucial building block in organic synthesis. Its functional groups allow for diverse chemical transformations, making it suitable for:
- Synthesis of Bioactive Heterocycles : It has been employed in the synthesis of pyrrolidines and pyrimidines, which are important in pharmaceuticals due to their therapeutic properties.
- Formation of Natural Products : The compound is used to synthesize various natural products that exhibit biological activities, providing a pathway for drug discovery and development.
Click Chemistry
The terminal alkyne moiety of this compound makes it an excellent candidate for click chemistry reactions. In particular, it can participate in:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the rapid formation of triazoles from azides and alkynes, facilitating the development of functional materials such as polymers and drug conjugates .
Medicinal Chemistry
While this compound itself may not exhibit direct biological activity, its derivatives often do. The compound is utilized to create:
- Pharmaceutical Intermediates : By incorporating this compound into larger molecular frameworks, researchers can develop new drugs with enhanced efficacy and specificity.
Case Studies
Several studies have highlighted the applications of this compound in real-world scenarios:
- Synthesis of Pyrimidine Derivatives : A study demonstrated the utility of this compound in synthesizing pyrimidine derivatives that showed promising anti-cancer activity.
- Development of Drug Conjugates : Researchers have utilized CuAAC reactions involving this compound to create drug conjugates that enhance delivery and efficacy in targeted therapies .
- Functional Material Development : The compound has been incorporated into polymeric materials that exhibit enhanced properties for biomedical applications.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming heterocyclic compounds that are of interest in medicinal chemistry .
Comparison with Similar Compounds
Methyl 2-{[(4-Methylphenyl)sulfonyl]amino}-4-pentynoate
- Structure : Replaces the Boc group with a 4-methylphenylsulfonyl (tosyl) group.
- Molecular Formula: C${13}$H${15}$NO$_4$S (MW: 281.33 g/mol).
- Key Differences: The sulfonyl group is more electron-withdrawing than Boc, altering reactivity in nucleophilic substitutions. No stereochemical data reported, suggesting it may be synthesized as a racemic mixture .
| Property | Methyl 2-(Boc-amino)pent-4-ynoate | Methyl 2-(Tosyl-amino)pent-4-ynoate |
|---|---|---|
| Protecting Group | Boc | Tosyl |
| Molecular Weight (g/mol) | 227.26 | 281.33 |
| Reactivity | Acid-labile | Base-labile |
| Stereochemistry | Defined (S/R) | Not specified |
Methyl 2-[Allyl(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
- Structure : Contains a trifluoromethyl (-CF$_3$) group at the 2-position and an allyl group on the nitrogen.
- Molecular Formula: C${15}$H${20}$F$3$NO$4$ (MW: 335.32 g/mol).
- Key Differences: The -CF$_3$ group introduces strong electron-withdrawing effects, increasing acidity of the α-hydrogen. No synthetic details provided, but commercial availability suggests specialized applications in fluorinated drug design .
(S)-Methyl 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate
- Structure : Replaces the alkyne with an iodine atom at the 4-position.
- Molecular Formula: C${10}$H${18}$INO$_4$ (MW: 343.16 g/mol).
- Key Differences :
Enantiomeric Forms: (S)- vs. (R)-Methyl 2-(Boc-amino)pent-4-ynoate
- Stereochemical Impact :
- The (S)-enantiomer is synthesized from L-propargylglycine, while the (R)-form uses D-propargylglycine .
- Optical rotations differ significantly: (S)-form shows specific rotation detectable via polarimetry, critical for chiral drug synthesis.
- Biological activity may vary; for example, (S)-enantiomers often dominate in bioactive peptides .
tert-Butyl 2-[(Pent-4-yn-1-yl)amino]acetate
- Structure : Replaces the methyl ester with a tert-butyl ester and lacks the Boc group.
- Synthesis : Prepared via deprotection of a trifluoroacetamide intermediate under mild conditions (K$2$CO$3$/MeOH) .
- Key Differences :
- tert-butyl esters are more hydrolytically stable than methyl esters under acidic conditions.
- Lacks the alkyne’s conjugation, reducing reactivity in click chemistry applications .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHN O
Molecular Weight: 227.26 g/mol
CAS Number: 11817013
The structure of this compound features a pent-4-yne backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi. This activity could be attributed to its ability to interfere with microbial cell wall synthesis or function.
- Anti-inflammatory Effects : Research has shown that derivatives of compounds similar to this compound can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro assays conducted on breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its therapeutic application in inflammatory diseases.
Research Findings
Recent research highlights the importance of structure-activity relationships (SARs) in understanding the biological mechanisms underlying the activity of this compound. Modifications to the Boc group or the alkyne moiety can significantly alter potency and selectivity against various biological targets.
Table 2: Structure-Activity Relationships
Q & A
Q. Basic Characterization
- NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 4.5–5.0 ppm for NH), ¹³C NMR (δ 155–160 ppm for carbonyl carbons) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) .
- MS : Exact mass (e.g., 229.1274 for [M+H]⁺) confirms molecular weight .
Advanced Analysis
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve stereochemical ambiguities and confirm regiochemistry .
What are common side reactions during synthesis, and how are they mitigated?
Q. Key Side Reactions
- Deprotection : Premature Boc cleavage under acidic conditions. Mitigate by avoiding protic solvents and strong acids during coupling .
- Alkyne Reactivity : Unwanted alkyne dimerization (Glaser coupling). Suppress via inert atmosphere (N₂/Ar) and Cu(I) scavengers (e.g., DMF) .
Advanced Mitigation
Use Pd-catalyzed Sonogashira coupling under controlled conditions (e.g., low temperature, anhydrous solvents) to preserve alkyne integrity .
How does the compound’s stability vary under storage conditions?
Basic Stability
Store at –20°C in inert, anhydrous environments (e.g., sealed vials with molecular sieves) to prevent hydrolysis of the ester or Boc group .
Advanced Degradation Studies
Stability tests (HPLC monitoring) show <5% degradation over 6 months when stored under nitrogen. Avoid exposure to UV light to prevent alkyne photodegradation .
What strategies enable functionalization at the alkyne moiety?
Q. Advanced Derivatization
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazoles .
- Sonogashira Coupling : Cross-coupling with aryl/heteroaryl halides using Pd(PPh₃)₄/CuI .
Methodological Note
Pre-activate the alkyne with TMS-protection to enhance regioselectivity in multi-step reactions .
How is enantiomeric purity determined and ensured?
Q. Basic Analysis
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents .
- Optical Rotation : Compare [α]D values with literature data for stereoisomers .
Advanced Synthesis
Employ asymmetric catalysis (e.g., Evans oxazolidinones) during Boc protection to control stereochemistry .
What impurities are common, and how are they quantified?
Q. Typical Impurities
- Unprotected Amine : From incomplete Boc protection (detectable via ninhydrin test).
- Ester Hydrolysis Products : Identified via LC-MS (m/z shifts) .
Advanced Quantification
Use UPLC with charged aerosol detection (CAD) for non-UV-active impurities. Limit: <0.1% per ICH guidelines .
How does solubility impact reaction solvent choice?
Q. Basic Solubility Profile
- Polar Solvents : Soluble in DMF, DMSO, and dichloromethane.
- Non-Polar Solvents : Limited solubility in hexane or ether .
Advanced Applications
For heterogeneous reactions (e.g., solid-phase synthesis), use DMF/THF mixtures to balance solubility and reagent diffusion .
What are the toxicity and disposal precautions?
Basic Safety
No acute toxicity data available. Assume standard hazards:
- Handling : Use gloves, goggles, and fume hoods.
- Disposal : Incinerate via certified hazardous waste facilities .
Advanced Environmental Impact
Predicted low bioaccumulation (logP ~2.5) but potential aquatic toxicity. Avoid release into waterways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
